[6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine
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Overview
Description
[6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine: is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with a methanamine group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions. For example, 3-chloropyridine can react with pyrrolidine in the presence of a base to form the desired product.
Addition of the Methanamine Group: The methanamine group can be introduced through reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Piperidine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
[6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets.
Industrial Applications: The compound is employed in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to target proteins. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[6-(Morpholin-4-yl)pyridin-3-yl]methanamine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
[6-(Piperidin-1-yl)pyridin-3-yl]methanamine: Contains a piperidine ring instead of a pyrrolidine ring.
[6-(Azepan-1-yl)pyridin-3-yl]methanamine: Features an azepane ring in place of the pyrrolidine ring.
Uniqueness
- The presence of the pyrrolidine ring in [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine imparts unique steric and electronic properties, influencing its reactivity and binding affinity to biological targets. This makes it distinct from its analogs with different nitrogen-containing rings.
Properties
IUPAC Name |
(6-pyrrolidin-1-ylpyridin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-7-9-3-4-10(12-8-9)13-5-1-2-6-13/h3-4,8H,1-2,5-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXFTULJPIFMJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
754977-02-1 |
Source
|
Record name | [6-(pyrrolidin-1-yl)pyridin-3-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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